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Compound of Interest

Compound Name: GLP-1R modulator C16

Cat. No.: B496414 Get Quote

For Immediate Release

A Comprehensive Technical Whitepaper on the Pharmacokinetics and Pharmacodynamics of

GLP-1R Modulator C16, Presenting Two Distinct Molecular Entities for Researchers,

Scientists, and Drug Development Professionals.

This technical guide delves into the pharmacological profiles of two distinct entities referred to

as "C16" in the context of Glucagon-Like Peptide-1 Receptor (GLP-1R) modulation. The first is

a C16 fatty acid-acylated peptide, exemplified by the dual GIP/GLP-1 receptor agonist

NNC0090-2746 (also known as RG7697), where the C16 moiety serves to extend the

molecule's pharmacokinetic profile. The second is a small molecule allosteric modulator,

identified by its CAS number 875005-43-9, which enhances the binding of endogenous ligands

to the GLP-1R. This document provides a detailed overview of their respective

pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in their

evaluation.

Part 1: The C16-Acylated Peptide Agonist -
NNC0090-2746 (RG7697)
NNC0090-2746 is a dual agonist for the GLP-1 and glucose-dependent insulinotropic

polypeptide (GIP) receptors. The conjugation of a C16 fatty acid to the peptide backbone is a

key structural modification designed to prolong its duration of action through enhanced binding

to serum albumin.
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Pharmacokinetics
Studies in healthy volunteers and patients with Type 2 Diabetes have elucidated the

pharmacokinetic profile of NNC0090-2746. Following subcutaneous administration, the drug

exhibits a pharmacokinetic profile suitable for once-daily dosing.[1][2][3][4][5]

Parameter Value Species Reference

Time to Peak

Concentration (Tmax)
2 - 4 hours Human

Half-life (t½) 19 - 25 hours Human

Steady State
Achieved within 1

week
Human (T2D patients)

Pharmacodynamics
NNC0090-2746 has demonstrated potent effects on glycemic control and insulin sensitivity.
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Parameter Observation Dose Condition Reference

Glucose Cmax Reduced by 46% ≥1.8 mg

Meal Tolerance

Test (Healthy

Volunteers)

Insulin Cmax Reduced by 64% ≥1.8 mg

Meal Tolerance

Test (Healthy

Volunteers)

Insulin AUC Reduced by 51% ≥1.8 mg

Meal Tolerance

Test (Healthy

Volunteers)

Fasting &

Postprandial

Glucose

Meaningful

reductions
≥0.75 mg

14 days

treatment (T2D

patients)

HbA1c

Numerical

decrease of

0.67% vs 0.21%

placebo

2.5 mg

14 days

treatment (T2D

patients)

IC50 (Glucose

Reduction)
49 ng/mL N/A

Meal Tolerance

Test (Healthy

Volunteers)

IC50 (Insulin

Reduction)
24.5 ng/mL N/A

Meal Tolerance

Test (Healthy

Volunteers)

Experimental Protocols
A randomized, double-blind, placebo-controlled, dose-escalation study design is typically

employed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

NNC0090-2746.

Workflow for a Single Ascending Dose Trial:
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Screening Phase

Treatment Phase

Assessment Phase

Data Analysis

Healthy Volunteers Recruited

Informed Consent & Baseline Assessments

Randomization to NNC0090-2746 or Placebo

Single Subcutaneous Dose Administration

Pharmacokinetic & Pharmacodynamic Sampling

Monitoring of Adverse Events, Vitals, ECGMeal Tolerance Test (MTT) at Baseline and Post-Dose

Measurement of Drug, Glucose, and Insulin Concentrations

Safety and Tolerability AssessmentPharmacokinetic Parameter Calculation (Tmax, t½) Pharmacodynamic Analysis (Glucose/Insulin AUC, Cmax)
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Clinical trial workflow for NNC0090-2746.
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Meal Tolerance Test (MTT) Protocol:

A standardized liquid meal is administered to subjects after an overnight fast. Blood samples

are collected at predefined intervals before and after the meal to measure plasma

concentrations of the drug, glucose, and insulin.

Bioanalytical Methods:

Drug Concentration: Plasma concentrations of NNC0090-2746 are typically determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Glucose and Insulin Measurement: Plasma glucose concentrations are measured using a

validated enzymatic assay, such as the glucose oxidase method. Insulin levels are quantified

using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

Part 2: The Small Molecule Allosteric Modulator -
C16 (CAS 875005-43-9)
"GLP-1R modulator C16" is a small molecule that acts as a positive allosteric modulator

(PAM) of the GLP-1 receptor. It enhances the binding of GLP-1 to the receptor via a

transmembrane site.

Pharmacodynamics
The primary pharmacodynamic effect of C16 is the potentiation of endogenous GLP-1 activity.

Parameter Value Assay Reference

EC50 (Enhancing

GLP-1 Binding)
8.43 ± 3.82 μM

Radioligand Binding

Assay

Experimental Protocols
This assay is used to determine the ability of C16 to allosterically modulate the binding of a

radiolabeled ligand to the GLP-1R.

Experimental Workflow:
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Preparation

Incubation

Separation

Detection & Analysis

Prepare Membranes from Cells Expressing GLP-1R

Incubate Membranes with Radioligand and varying concentrations of C16 in the presence of a fixed concentration of unlabeled GLP-1

Prepare Assay Buffer and Solutions of Radioligand, GLP-1, and C16

Separate Bound from Unbound Radioligand by Filtration

Quantify Radioactivity of Bound Ligand

Calculate EC50 for C16's potentiation of GLP-1 binding

Click to download full resolution via product page

Radioligand binding assay workflow.

This functional assay measures the ability of C16 to modulate GLP-1-induced intracellular

cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of

GLP-1R activation.

Experimental Protocol:

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in a 96-well

plate.
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Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation.

Stimulation: Cells are then stimulated with a fixed, submaximal concentration of GLP-1 in the

presence of varying concentrations of C16.

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels

are measured using a competitive immunoassay, often employing technologies like HTRF

(Homogeneous Time-Resolved Fluorescence) or ELISA.

Data Analysis: The potentiation of the GLP-1 response by C16 is quantified by determining

the EC50 value from the dose-response curve.

GLP-1R Signaling Pathway:
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GLP-1R signaling pathway with C16 modulation.

Conclusion
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The designation "C16" in the context of GLP-1R modulation represents two distinct approaches

to enhancing GLP-1R signaling. The C16-acylated peptide, NNC0090-2746, demonstrates the

utility of fatty acid modification to improve the pharmacokinetic properties of a potent dual

agonist, leading to sustained glycemic control. The small molecule allosteric modulator, C16,

offers an alternative strategy by potentiating the effects of the endogenous ligand, which may

provide a more nuanced and physiological modulation of the receptor. This technical guide

provides a foundational understanding of the pharmacokinetics, pharmacodynamics, and

experimental evaluation of these two "C16" GLP-1R modulators, offering valuable insights for

researchers and drug developers in the field of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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